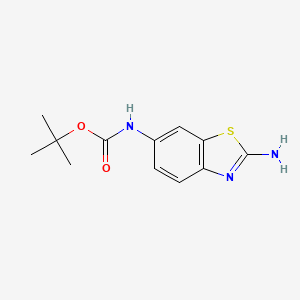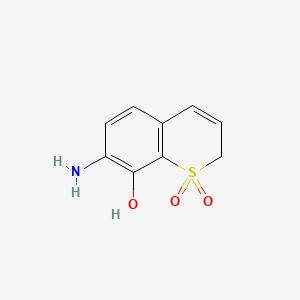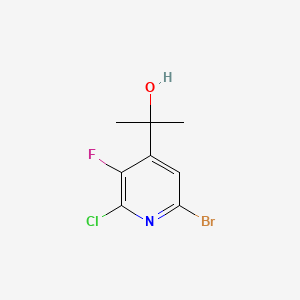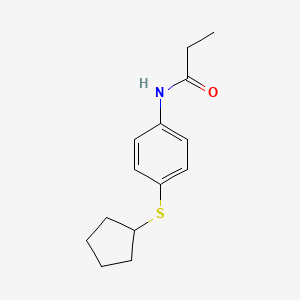
n-(4-(Cyclopentylthio)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(Cyclopentylthio)phenyl)propionamide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentylthio group attached to a phenyl ring, which is further connected to a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)propionamide typically involves the reaction of 4-(cyclopentylthio)aniline with propionyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(4-(Cyclopentylthio)phenyl)propionamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted aromatic derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: n-(4-(Cyclopentylthio)phenyl)propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features suggest it could be useful in designing drugs with specific biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)propionamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural features. The cyclopentylthio group and the amide moiety may play crucial roles in its binding affinity and specificity towards certain biological molecules.
Comparaison Avec Des Composés Similaires
n-Phenylpropionamide: Similar in structure but lacks the cyclopentylthio group.
n-(4-Methylphenyl)propionamide: Contains a methyl group instead of the cyclopentylthio group.
n-(4-Chlorophenyl)propionamide: Contains a chlorine atom instead of the cyclopentylthio group.
Uniqueness: n-(4-(Cyclopentylthio)phenyl)propionamide is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H19NOS |
|---|---|
Poids moléculaire |
249.37 g/mol |
Nom IUPAC |
N-(4-cyclopentylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C14H19NOS/c1-2-14(16)15-11-7-9-13(10-8-11)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Clé InChI |
DQPAYEAQPBYYQA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



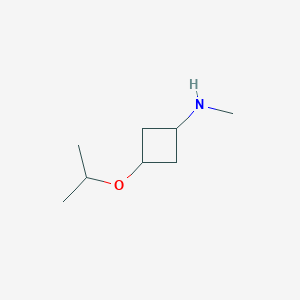


![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
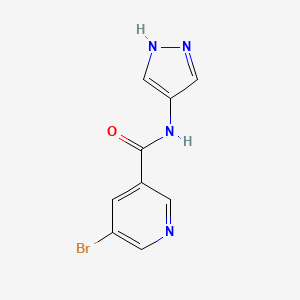

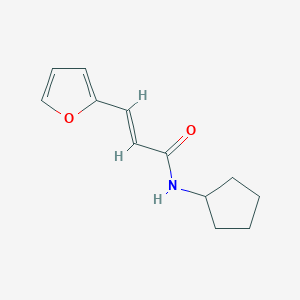
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
